3-(4-Bromothiophen-3-yl)benzaldehyde
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Overview
Description
3-(4-Bromothiophen-3-yl)benzaldehyde: is an organic compound with the molecular formula C11H7BrOS and a molecular weight of 267.15 g/mol It is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-Bromothiophen-3-yl)benzaldehyde typically involves the bromination of thiophene followed by a formylation reaction. One common method includes the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield 4-bromothiophene.
Formylation Reaction: The 4-bromothiophene undergoes a formylation reaction using a Vilsmeier-Haack reagent (formed from DMF and POCl3) to introduce the aldehyde group, resulting in this compound.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
3-(4-Bromothiophen-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol; LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol; KOtBu in tert-butanol.
Major Products:
Oxidation: 3-(4-Bromothiophen-3-yl)benzoic acid.
Reduction: 3-(4-Bromothiophen-3-yl)benzyl alcohol.
Substitution: 3-(4-Methoxythiophen-3-yl)benzaldehyde (example of methoxy substitution).
Scientific Research Applications
Chemistry:
3-(4-Bromothiophen-3-yl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science applications
Biology and Medicine:
In biological research, this compound can be used to study the effects of brominated thiophenes on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry:
In the industrial sector, this compound is used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its ability to undergo various chemical transformations makes it a valuable building block for material scientists.
Mechanism of Action
The mechanism of action of 3-(4-Bromothiophen-3-yl)benzaldehyde depends on its specific application. In chemical reactions, the bromine atom and aldehyde group are key reactive sites that participate in various transformations. The molecular targets and pathways involved in its biological activity are determined by the specific bioactive molecules derived from this compound.
Comparison with Similar Compounds
- 3-(4-Chlorothiophen-3-yl)benzaldehyde
- 3-(4-Fluorothiophen-3-yl)benzaldehyde
- 3-(4-Methylthiophen-3-yl)benzaldehyde
Comparison:
Compared to its analogs, 3-(4-Bromothiophen-3-yl)benzaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and methyl groups, which can affect the compound’s electronic properties and interactions with other molecules.
Properties
IUPAC Name |
3-(4-bromothiophen-3-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrOS/c12-11-7-14-6-10(11)9-3-1-2-8(4-9)5-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDMUWFUCHFONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC=C2Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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